Cas no 1187164-42-6 (2-(4-Butylbenzoyl)-6-methoxypyridine)

2-(4-Butylbenzoyl)-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-(4-Butylbenzoyl)-6-methoxypyridine
- (4-Butylphenyl)(6-methoxypyridin-2-yl)methanone
-
- インチ: 1S/C17H19NO2/c1-3-4-6-13-9-11-14(12-10-13)17(19)15-7-5-8-16(18-15)20-2/h5,7-12H,3-4,6H2,1-2H3
- InChIKey: YVMNMUQDDFLAQV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(N=1)OC)C1C=CC(=CC=1)CCCC
計算された属性
- 精确分子量: 269.142
- 同位素质量: 269.142
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2
2-(4-Butylbenzoyl)-6-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 203079-1g |
2-(4-Butylbenzoyl)-6-methoxypyridine |
1187164-42-6 | 97% | 1g |
£554.00 | 2022-03-01 | |
TRC | B091830-500mg |
2-(4-Butylbenzoyl)-6-methoxypyridine |
1187164-42-6 | 500mg |
$ 735.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656674-1g |
(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |
1187164-42-6 | 98% | 1g |
¥5014.00 | 2024-08-09 | |
Fluorochem | 203079-2g |
2-(4-Butylbenzoyl)-6-methoxypyridine |
1187164-42-6 | 97% | 2g |
£837.00 | 2022-03-01 | |
Chemenu | CM488086-1g |
(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |
1187164-42-6 | 97% | 1g |
$367 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656674-5g |
(4-Butylphenyl)(6-methoxypyridin-2-yl)methanone |
1187164-42-6 | 98% | 5g |
¥14204.00 | 2024-08-09 | |
Fluorochem | 203079-5g |
2-(4-Butylbenzoyl)-6-methoxypyridine |
1187164-42-6 | 97% | 5g |
£1702.00 | 2022-03-01 | |
TRC | B091830-250mg |
2-(4-Butylbenzoyl)-6-methoxypyridine |
1187164-42-6 | 250mg |
$ 440.00 | 2022-06-07 |
2-(4-Butylbenzoyl)-6-methoxypyridine 関連文献
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
3. Caper tea
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
2-(4-Butylbenzoyl)-6-methoxypyridineに関する追加情報
Introduction to 2-(4-Butylbenzoyl)-6-methoxypyridine (CAS No: 1187164-42-6)
2-(4-Butylbenzoyl)-6-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No) 1187164-42-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural composition of 2-(4-Butylbenzoyl)-6-methoxypyridine incorporates a benzoyl group attached to a pyridine ring, with a methoxy substituent at the 6-position, and a butyl group at the 4-position of the benzoyl moiety. This specific arrangement of functional groups imparts unique chemical properties that make it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 2-(4-Butylbenzoyl)-6-methoxypyridine involves multi-step organic reactions, typically starting from readily available pyridine precursors. The introduction of the benzoyl group at the 2-position and the methoxy group at the 6-position requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization, enhancing the overall efficiency of the synthetic route. The butyl substituent at the 4-position of the benzoyl group further contributes to the steric and electronic properties of the molecule, influencing its interactions with biological targets.
In recent years, 2-(4-Butylbenzoyl)-6-methoxypyridine has garnered attention in academic and industrial research due to its potential as a pharmacophore in drug discovery. Pyridine derivatives are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The benzoyl moiety often serves as a key pharmacophoric element, contributing to hydrophobic interactions and electronic effects that are critical for drug-receptor affinity. The methoxy group provides additional electronic modulation, while the butyl group enhances solubility and metabolic stability, making it an attractive candidate for further development.
One of the most compelling aspects of 2-(4-Butylbenzoyl)-6-methoxypyridine is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For instance, modifications at the 2-position or 4-position have been explored to optimize binding affinity and selectivity against specific biological targets. These studies highlight the importance of 2-(4-Butylbenzoyl)-6-methoxypyridine in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies.
The biological activity of 2-(4-Butylbenzoyl)-6-methoxypyridine has been extensively evaluated in various in vitro and in vivo models. Initial studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammatory responses and cancer progression. The benzoyl group interacts with key residues in enzyme active sites, modulating catalytic activity through hydrophobic and electrostatic interactions. Furthermore, the methoxy group at the 6-position enhances binding stability by participating in hydrogen bonding networks with biological targets. These interactions are critical for achieving high efficacy and selectivity in therapeutic applications.
Recent advancements in computational chemistry have further illuminated the structural features that contribute to the biological activity of 2-(4-Butylbenzoyl)-6-methoxypyridine. Molecular docking simulations have been performed to predict binding modes and affinities with target proteins. These studies have provided insights into how different functional groups within the molecule interact with biological receptors, guiding rational design strategies for improved drug candidates. Additionally, quantum mechanical calculations have been employed to understand electronic effects and resonance structures that influence reactivity and binding properties.
The pharmacokinetic profile of 2-(4-Butylbenzoyl)-6-methoxypyridine is another area of interest. Preliminary data suggest that this compound exhibits favorable solubility characteristics due to the presence of both hydrophobic (benzoyl and butyl groups) and hydrophilic (methoxy group) moieties. This balance enhances bioavailability and reduces susceptibility to metabolic degradation. Furthermore, studies on metabolic pathways indicate that 2-(4-Butylbenzoyl)-6-methoxypyridine is metabolically stable, with minimal conversion into inactive or toxic byproducts under physiological conditions.
Future directions in research on 2-(4-Butylbenzoyl)-6-methoxypyridine include exploring its potential in combination therapies. The ability to modulate multiple biological targets simultaneously can lead to synergistic effects, improving therapeutic outcomes while minimizing side effects. Additionally, green chemistry approaches are being investigated to develop more sustainable synthetic routes for this compound, reducing environmental impact without compromising purity or yield.
The industrial relevance of 2-(4-Butylbenzoyl)-6-methoxypyridine cannot be overstated. Its synthesis represents a benchmark for efficient multi-step organic reactions, showcasing advancements in synthetic methodology that can be applied to other complex molecules. Moreover, its potential as a drug candidate underscores its value in pharmaceutical development pipelines. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is likely to grow further.
1187164-42-6 (2-(4-Butylbenzoyl)-6-methoxypyridine) Related Products
- 1806640-72-1(Methyl 2-(chloromethyl)-5-(3-ethoxy-3-oxopropyl)benzoate)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)
- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)
- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)




